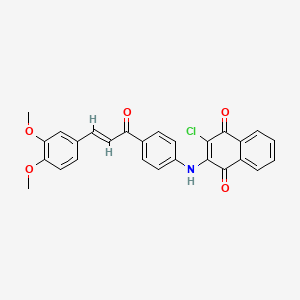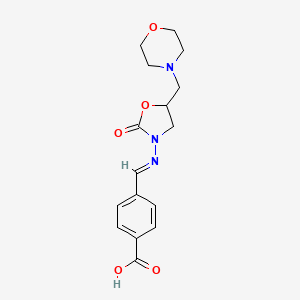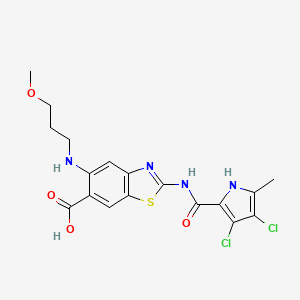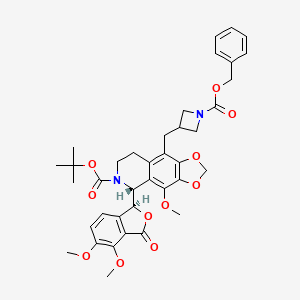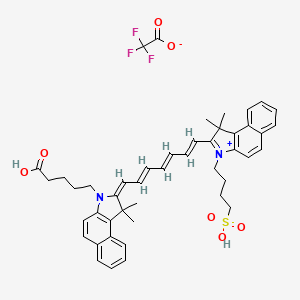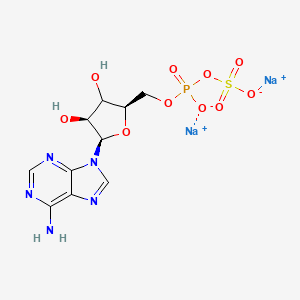
Adenosine 5'-phosphosulfate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-phosphosulfate (disodium) is a sulfur-containing compound that plays a crucial role in the metabolism of sulfur in various organisms. It is a key intermediate in the biosynthesis of sulfur-containing compounds and is involved in the transfer of sulfate groups to other molecules. The compound is often used in scientific research to study sulfotransferases and sulforeductases .
准备方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate (disodium) can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the reaction of adenosine with sulfuric acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate (disodium) is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .
化学反应分析
Types of Reactions: Adenosine 5’-phosphosulfate (disodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in sulfur metabolism and the transfer of sulfate groups to other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of adenosine 5’-phosphosulfate (disodium) include sulfuric acid, sodium hydroxide, and various catalysts. The reaction conditions typically involve controlled temperature, pH, and reaction time to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of adenosine 5’-phosphosulfate (disodium) include various sulfur-containing compounds, such as sulfates and sulfonates. These products are essential for various biological processes and industrial applications .
科学研究应用
Adenosine 5’-phosphosulfate (disodium) has a wide range of applications in scientific research. It is used to study the mechanisms of sulfotransferases and sulforeductases, which are enzymes involved in the transfer and reduction of sulfate groups. The compound is also used in the study of sulfur metabolism in plants and animals .
In the field of medicine, adenosine 5’-phosphosulfate (disodium) is used to investigate the role of sulfur-containing compounds in various diseases and conditions. It is also used in the development of new drugs and therapies targeting sulfur metabolism .
In industry, adenosine 5’-phosphosulfate (disodium) is used in the production of various sulfur-containing chemicals and materials. It is also used in the development of new industrial processes and technologies .
作用机制
Adenosine 5’-phosphosulfate (disodium) exerts its effects by acting as a substrate for sulfotransferases and sulforeductases. These enzymes catalyze the transfer and reduction of sulfate groups, which are essential for various biological processes. The compound interacts with specific molecular targets and pathways involved in sulfur metabolism, leading to the formation of various sulfur-containing compounds .
相似化合物的比较
Adenosine 5’-phosphosulfate (disodium) is unique in its role as a key intermediate in sulfur metabolism. Similar compounds include adenosine 3’-phosphate 5’-phosphosulfate and adenosine 5’-diphosphate, which also play roles in sulfur metabolism but have different structures and functions .
List of Similar Compounds:- Adenosine 3’-phosphate 5’-phosphosulfate
- Adenosine 5’-diphosphate
- Adenosine 5’-monophosphate
属性
分子式 |
C10H12N5Na2O10PS |
|---|---|
分子量 |
471.25 g/mol |
IUPAC 名称 |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate |
InChI |
InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI 键 |
ZPTNSTABODLUOW-QONMVAKYSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

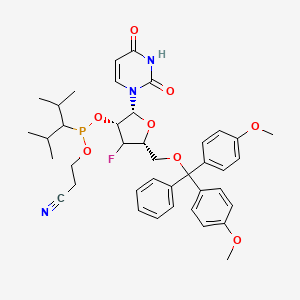
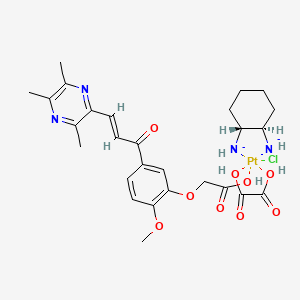
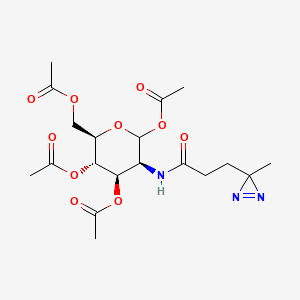
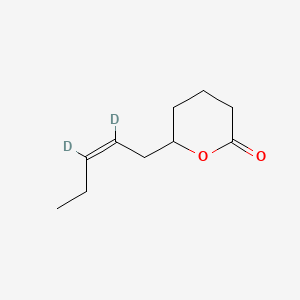
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
